Heptyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate
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Overview
Description
Heptyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with the molecular formula C23H25NO4 This compound is characterized by its unique structure, which includes a heptyl chain, a methylphenyl group, and a dioxoisoindolinecarboxylate moiety
Preparation Methods
The synthesis of Heptyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves several steps. One common method includes the reaction of heptyl bromide with 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Heptyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
Heptyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Heptyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The anti-inflammatory effects could be due to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Heptyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can be compared with other similar compounds, such as:
Heptyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate: This compound has a quinoline moiety instead of the isoindoline structure, which may result in different chemical and biological properties.
2-(4-methylsulfonylphenyl) indole derivatives: These compounds share the methylphenyl group but have an indole structure, leading to distinct biological activities.
Properties
Molecular Formula |
C23H25NO4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
heptyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C23H25NO4/c1-3-4-5-6-7-14-28-23(27)17-10-13-19-20(15-17)22(26)24(21(19)25)18-11-8-16(2)9-12-18/h8-13,15H,3-7,14H2,1-2H3 |
InChI Key |
PUSSKOZRLQPLIV-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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